![molecular formula C15H13N3O4S B5800573 3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide, also known as N-(phenylthioacetyl)-3-nitrobenzamide (NPA-3N), is a compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of nitroaromatic compounds, which have been found to possess significant biological activities.
Mechanism of Action
The mechanism of action of NPA-3N is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer, inflammation, and microbial infections. NPA-3N has been found to inhibit the activity of several enzymes, including matrix metalloproteinases, cyclooxygenase-2, and nitric oxide synthase, which are known to play a crucial role in the pathogenesis of cancer and inflammation. In addition, NPA-3N has been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
NPA-3N has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. This compound has also been shown to reduce the levels of oxidative stress and DNA damage, which are known to play a crucial role in the pathogenesis of several diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of NPA-3N is its potent biological activity, which makes it a promising candidate for the development of new therapeutic agents. In addition, NPA-3N is relatively easy to synthesize and purify, making it a suitable compound for lab experiments.
One of the limitations of NPA-3N is its potential toxicity, which may limit its clinical applications. Therefore, further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
Several future directions can be pursued in the research of NPA-3N. One of the possible directions is the development of new analogs of NPA-3N with improved biological activity and reduced toxicity. Another direction is the investigation of the synergistic effects of NPA-3N with other therapeutic agents, such as chemotherapy drugs and antibiotics. Furthermore, the exploration of the molecular targets of NPA-3N and its mechanism of action can provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of NPA-3N involves the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction with phenylthioacetic acid and 3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamidehydroxysuccinimide. The resulting product is then reacted with 3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamidephenylcarboximidoyl chloride to obtain NPA-3N in high yield and purity.
Scientific Research Applications
NPA-3N has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, NPA-3N has been found to exhibit potent anti-proliferative and pro-apoptotic effects in several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, NPA-3N has been shown to inhibit the growth and metastasis of cancer cells in animal models.
In inflammation research, NPA-3N has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to reduce the levels of reactive oxygen species and nitric oxide, which are known to play a crucial role in the pathogenesis of inflammation.
In microbial infection research, NPA-3N has been found to exhibit potent antimicrobial activity against several pathogenic bacteria and fungi. This compound has also been shown to inhibit the growth and biofilm formation of antibiotic-resistant bacteria, making it a promising candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-phenylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c16-15(11-5-4-6-12(9-11)18(20)21)17-22-14(19)10-23-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXXEHKLKZVDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)

![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
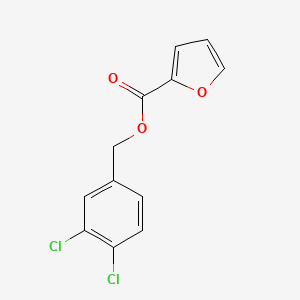
![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)

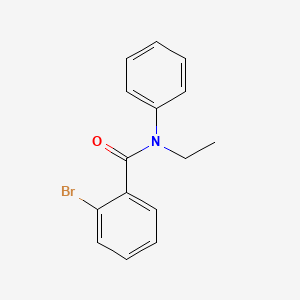
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
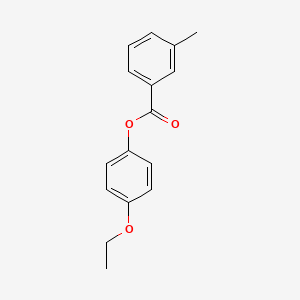
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)
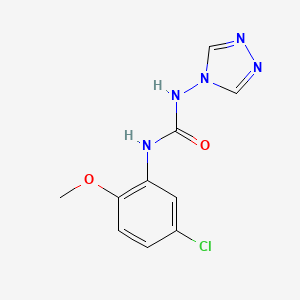
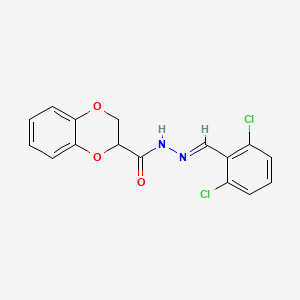
![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)